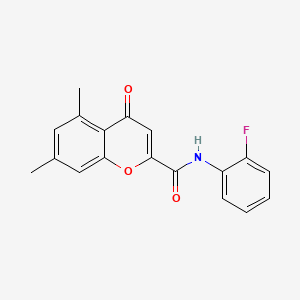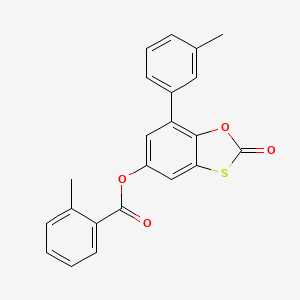![molecular formula C19H19ClN2O4S3 B11409175 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine](/img/structure/B11409175.png)
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine is a complex organic compound with a unique structure that includes a thiazole ring, sulfonyl groups, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine typically involves multiple steps, starting with the formation of the thiazole ring One common method involves the reaction of 2-aminothiazole with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl groupFinally, the phenylethylamine moiety is introduced via a coupling reaction with 2-phenylethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl groups can yield sulfonic acids, while reduction of the nitro groups can produce amines .
Scientific Research Applications
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar structure but lacks the thiazole ring and ethylsulfonyl group.
4-(2-(2-chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine: Contains an oxazole ring instead of a thiazole ring.
2-(4-chlorophenyl)sulfonyl-1-phenyl-ethanone: Lacks the thiazole ring and ethylsulfonyl group.
Uniqueness
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonyl and thiazole groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H19ClN2O4S3 |
|---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(2-phenylethyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C19H19ClN2O4S3/c1-2-28(23,24)19-22-18(29(25,26)16-10-8-15(20)9-11-16)17(27-19)21-13-12-14-6-4-3-5-7-14/h3-11,21H,2,12-13H2,1H3 |
InChI Key |
JRQALWCLGSVXTO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11409100.png)
![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409116.png)
![3-cyclopentyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11409125.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidin-4-ol](/img/structure/B11409131.png)
![N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B11409137.png)


![2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B11409163.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11409167.png)
![4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine](/img/structure/B11409170.png)
![1-(2-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11409179.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11409183.png)

